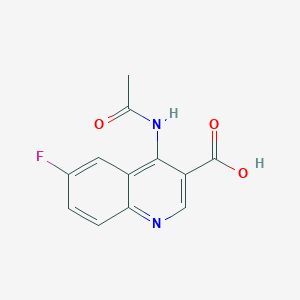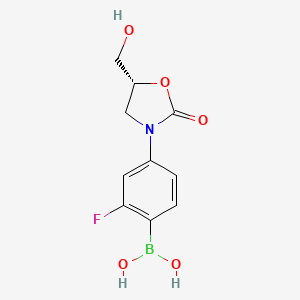
4-Acetamido-6-fluoroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-6-fluoroquinoline-3-carboxylic acid typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and acetamide.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.
Reaction Steps: The key steps include the acylation of 6-fluoroquinoline with acetamide, followed by cyclization and oxidation reactions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
4-Acetamido-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
科学的研究の応用
4-Acetamido-6-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs for treating bacterial and viral infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Acetamido-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential candidate for antibacterial drug development .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Acetamido-6-fluoroquinoline-3-carboxylic acid include:
6-Fluoroquinoline-3-carboxylic acid: Lacks the acetamido group but shares the quinoline core structure.
4-Acetamidoquinoline-3-carboxylic acid: Lacks the fluoro group but has the acetamido and carboxylic acid groups.
6-Fluoro-4-oxoquinoline-3-carboxylic acid: Contains a keto group instead of the acetamido group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the acetamido and fluoro groups enhances its potential as a versatile building block for drug development and other applications .
特性
分子式 |
C12H9FN2O3 |
|---|---|
分子量 |
248.21 g/mol |
IUPAC名 |
4-acetamido-6-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c1-6(16)15-11-8-4-7(13)2-3-10(8)14-5-9(11)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |
InChIキー |
JTJUZFAMFGQWLD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2C=C(C=CC2=NC=C1C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)










